
Arachidonoyl chloride
Overview
Description
Arachidonoyl chloride is a derivative of arachidonic acid. It has been used as an intermediate in the synthesis of arachidonic acid derivatives.
Mechanism of Action
Target of Action
Arachidonoyl chloride is a derivative of arachidonic acid . It is primarily involved in the endocannabinoid system, where it interacts with various receptors, including the cannabinoid receptors .
Mode of Action
This compound’s interaction with its targets results in various changes. For instance, it plays a role in the synthesis of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), two major endogenous agonists of the cannabinoid receptors . These molecules are engaged in different forms of synaptic plasticity and take part in different behavioral functions .
Biochemical Pathways
This compound is involved in the biosynthesis of endocannabinoids. The metabolic pathways of these endocannabinoids are completely different. For instance, 2-AG is mostly produced from inositol phospholipids via diacylglycerol by phospholipase C and diacylglycerol lipase and then degraded by monoacylglycerol lipase . On the other hand, anandamide is concomitantly produced with larger amounts of other N-acylethanolamines via N-acyl-phosphatidylethanolamines (NAPEs) .
Pharmacokinetics
It is known that anandamide and 2-ag, which are synthesized from this compound, are both synthesized on demand and have a short-lived transmission .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its role in the synthesis of endocannabinoids. These endocannabinoids have various effects, including the resolution of acute pain, analgesic benefit to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .
Biochemical Analysis
Biochemical Properties
Arachidonoyl chloride interacts with various enzymes, proteins, and other biomolecules. It is used in biological studies for receptor binding and enzyme activities . It is a chemical compound that belongs to the group of amides . The carbonyl chloride group readily reacts with various nucleophiles, enabling efficient and controlled conjugation of bioactive molecules .
Cellular Effects
This compound plays a significant role in cellular processes. It has been used as an intermediate in the synthesis of arachidonic acid derivatives . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been shown to be involved in the activation of the human 5-lipoxygenase molecular mechanism of arachidonic acid . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is known that arachidonic acid, from which this compound is derived, is converted into eicosanoids that promote inflammation, blood clotting, and vasoconstriction, and epoxyeicosatrienoic (EET), which have vasodilatory and anti-inflammatory effects .
Biological Activity
Arachidonoyl chloride, a derivative of arachidonic acid, is a significant compound in biological research due to its involvement in various biochemical pathways and its role as a precursor for endocannabinoids. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and implications in health and disease.
Target of Action
this compound primarily interacts with enzymes and proteins involved in the synthesis of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG). These compounds are crucial agonists for cannabinoid receptors, which play significant roles in various physiological processes including pain modulation, appetite regulation, and inflammation.
Biochemical Pathways
The compound is integral to the biosynthesis of endocannabinoids. For instance, 2-AG is synthesized from diacylglycerol via phospholipase C and diacylglycerol lipase, while AEA is produced through the action of N-acylphosphatidylethanolamine-specific phospholipase D. Both endocannabinoids are rapidly degraded by enzymes such as monoacylglycerol lipase (for 2-AG) and fatty acid amide hydrolase (for AEA), indicating their short-lived nature in physiological contexts.
Cellular Effects
Role in Cellular Processes
this compound has been shown to influence various cellular processes by modulating receptor activity and enzyme functions. It acts as an intermediate in synthesizing arachidonic acid derivatives, which are essential for producing eicosanoids—bioactive lipids that mediate inflammatory responses and other physiological functions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is synthesized on demand within cells, leading to rapid changes in signaling pathways. Its metabolites, AEA and 2-AG, exhibit short half-lives, necessitating precise regulation for effective physiological responses.
Case Studies
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Endocannabinoid Signaling
A study highlighted the role of N-arachidonoylethanolamide (AEA) in energy balance regulation among dairy cows. The administration of AEA increased plasma triglyceride concentrations without affecting body weight or feed intake during early lactation, suggesting its potential role in lipid metabolism . -
Lipid Metabolism
Research on Lpcat3 demonstrated that this enzyme is crucial for incorporating arachidonic acid into membrane phospholipids. The absence of Lpcat3 led to significant reductions in arachidonoyl phospholipid species, impacting lipid transport and lipoprotein production. This finding underscores the importance of arachidonoyl derivatives in maintaining lipid homeostasis . -
Neurotransmission Modulation
This compound has also been implicated in modulating acetylcholine signaling through its derivative, arachidonoylcholine. This compound was shown to inhibit acetylcholine receptors and cholinesterases, suggesting a role as an endogenous modulator within the nervous system .
Summary Table of Biological Activities
Activity | Description |
---|---|
Endocannabinoid Synthesis | Precursor for AEA and 2-AG; involved in pain modulation and appetite regulation |
Inflammatory Response | Produces eicosanoids that mediate inflammation and vascular responses |
Lipid Metabolism Regulation | Influences triglyceride synthesis and lipid transport through incorporation into phospholipids |
Neurotransmitter Modulation | Acts as an inhibitor of acetylcholine receptors; influences synaptic transmission |
Scientific Research Applications
Synthesis of Bioactive Compounds
Arachidonoyl chloride serves as a crucial intermediate in the synthesis of various bioactive compounds, particularly those related to the endocannabinoid system. It is primarily used to synthesize:
- Anandamide (N-arachidonoylethanolamine) : A key endocannabinoid that interacts with cannabinoid receptors.
- 2-Arachidonoylglycerol : Another important endocannabinoid involved in various physiological processes.
The synthesis typically involves the reaction of this compound with ethanolamine or glycerol under controlled conditions, leading to the formation of these bioactive lipids, which are essential for modulating pain, inflammation, and neuroprotection.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of compounds derived from this compound. For instance, N-arachidonoyl-serine (an analog) has demonstrated significant neuroprotective properties following traumatic brain injury. It was shown to activate pathways such as ERK and Akt phosphorylation, which are critical for cell survival and anti-apoptotic responses .
Case Study: Neuroprotection Mechanism
- Study Design : Mice subjected to controlled cortical impact (CCI) were treated with N-arachidonoyl-serine.
- Findings : The treatment led to reduced neuronal death and improved functional recovery through modulation of signaling pathways associated with cell survival .
Cardiovascular Research
This compound is also instrumental in cardiovascular research due to its involvement in endothelial function and vasodilation. Studies indicate that derivatives like N-arachidonoyl-serine enhance vasorelaxation responses in human brain endothelial cells by activating cannabinoid receptors and influencing cytoskeletal dynamics .
Data Table: Effects on Endothelial Cells
Treatment | Absolute Fluorescence Intensity | Percent Change from Control (%) | P-value |
---|---|---|---|
Control | 15.34 | - | - |
N-arachidonoyl-serine | 14.29 | 0 | - |
N-arachidonoyl-serine + ET-1 | 17.28 | 20.9 | P<0.001 |
N-arachidonoyl-serine + CB1 Antagonist | 16.27 | 13.9 | NS |
N-arachidonoyl-serine + CB2 Antagonist | 18.43 | 29.0 | P<0.0001 |
This table summarizes the effects of N-arachidonoyl-serine on endothelial cell function, demonstrating its potential as a therapeutic agent for cardiovascular diseases .
Role in Lipid Metabolism
This compound is implicated in lipid metabolism through its influence on phospholipid remodeling and lipoprotein production. The enzyme Lpcat3 has been identified as critical for incorporating arachidonic acid into membrane phospholipids, affecting triglyceride secretion and overall lipid homeostasis .
Case Study: Lipid Metabolism Implications
- Objective : To understand the role of Lpcat3 in arachidonoyl phospholipid production.
- Results : Knockout studies revealed that Lpcat3 deficiency led to significant alterations in lipid composition within liver membranes, indicating its importance in maintaining normal lipid metabolism and potentially providing insights into treating hyperlipidemias .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
Arachidonoyl chloride undergoes nucleophilic acyl substitution, where the chloride leaving group is replaced by nucleophiles (e.g., water, alcohols, amines). Key reactions include:
Hydrolysis
Reaction with water produces arachidonic acid:
This reaction is rapid under aqueous conditions due to the high electrophilicity of the carbonyl carbon .
Esterification
Alcohols react to form arachidonoyl esters:
Pyridine is often added to neutralize HCl, driving the reaction to completion .
Amide Formation
Primary or secondary amines yield arachidonoyl amides:
This reaction is critical for synthesizing lipid-conjugated probes in biochemical studies .
Reduction Reactions
This compound can be reduced to arachidonaldehyde or arachidonol, depending on the reagent:
Reagent | Product | Conditions |
---|---|---|
LiAlH(Ot-Bu)₃ | Arachidonaldehyde | Low-temperature (-78°C) |
LiAlH₄ | Arachidonol (C₂₀H₃₂O) | Anhydrous ether, 0°C |
The high reactivity of the acyl chloride allows selective reduction before competing aldehyde reactions occur .
Grignard Reagents
Grignard reagents add twice to this compound, forming tertiary alcohols:
This proceeds via a ketone intermediate .
Gilman Reagents (Organocuprates)
Organocuprates selectively yield ketones without further addition:
The diminished nucleophilicity of cuprates prevents over-reaction, making this method ideal for synthesizing arachidonoyl-derived ketones .
Nucleophilic Substitution Mechanism
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Nucleophilic Attack: A nucleophile (e.g., water, amine) attacks the electrophilic carbonyl carbon.
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Tetrahedral Intermediate Formation: A transient alkoxide intermediate forms.
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Leaving Group Expulsion: Chloride is ejected, restoring the carbonyl group .
Organocuprate Mechanism
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing arachidonoyl chloride, and how can purity be ensured?
this compound is typically synthesized via the reaction of arachidonic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
- Purification : Urea complexation and silver nitrate fractionation (for arachidonic acid enrichment prior to derivatization) can achieve >90% purity .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for confirming identity and purity. For new batches, compare spectral data with literature values (e.g., δ 5.3–5.4 ppm for polyunsaturated protons in NMR) .
- Handling : Due to its hydrolytic sensitivity, reactions should be conducted under anhydrous conditions (argon atmosphere) and solvents dried over molecular sieves .
Q. What are the primary applications of this compound in experimental biochemistry?
this compound is widely used to synthesize bioactive lipid derivatives, such as:
- Endocannabinoids : Enzymatic coupling with ethanolamine produces anandamide (arachidonoyl ethanolamide), a cannabinoid receptor ligand .
- Fluorescent probes : Conjugation with fluorophores (e.g., BODIPY) enables lipid trafficking studies in cellular membranes .
- Phospholipid analogs : Used to study membrane dynamics and signaling pathways involving arachidonic acid .
Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?
Conflicting data (e.g., melting points, solubility) may arise from variations in purity or analytical methods. Mitigation strategies include:
- Cross-referencing with authoritative databases like NIST Chemistry WebBook .
- Validating methods using standardized protocols (e.g., HPLC with UV detection at 210 nm for lipid analysis) .
Advanced Research Questions
Q. How can researchers optimize enzymatic synthesis of arachidonoyl ethanolamide using this compound?
Key parameters for enzymatic efficiency:
- Solvent system : Non-polar solvents like hexane improve lipase (e.g., Novozym 435) activity and reduce hydrolysis .
- Molar ratios : A 1:3 molar ratio of ethanolamine to this compound maximizes yield (>88%) .
- Temperature : Reactions at 45–50°C balance enzyme stability and reaction kinetics .
- Data validation : Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using gas chromatography (GC) or LC-MS .
Q. What experimental design considerations are critical for studying this compound’s reactivity in lipid bilayers?
- Model systems : Use unilamellar vesicles (LUVs) or supported lipid bilayers (SLBs) to mimic native membranes .
- Kinetic assays : Employ stopped-flow fluorometry to measure acyl transfer rates .
- Control experiments : Include non-reactive analogs (e.g., saturated acyl chlorides) to isolate polyunsaturation effects .
Q. How can researchers resolve contradictions in reported biological activities of arachidonoyl-derived compounds?
Discrepancies (e.g., receptor binding affinity) may stem from:
- Isomer purity : Cis/trans isomerization during synthesis alters bioactivity. Use chiral columns (HPLC) to verify stereochemistry .
- Cell-specific metabolism : Test compounds in multiple cell lines (e.g., HEK293 vs. neuronal cells) and use metabolic inhibitors (e.g., PMSF for esterases) .
- Data normalization : Express results relative to internal standards (e.g., deuterated anandamide for LC-MS) .
Q. Methodological Best Practices
- Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration data, in supplementary materials .
- Data presentation : Use tables to compare purification yields (Example below) and avoid redundant figures .
Purification Method | Arachidonic Acid Purity (%) | Yield (%) | Reference |
---|---|---|---|
Urea complexation | 78.4 | 27.6 | |
Silver nitrate fractionation | 90.7 | 80.4 |
- Ethical compliance : For studies involving human-derived tissues, ensure protocols align with institutional review board (IRB) standards, including participant selection criteria and informed consent documentation .
Q. Key Citations
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBLHFFUSJRJQO-DOFZRALJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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